![molecular formula C14H19N5O3S B2973397 3-methyl-6-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyridazine CAS No. 2034226-99-6](/img/structure/B2973397.png)
3-methyl-6-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyridazine
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Overview
Description
The compound “3-methyl-6-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyridazine” is a complex organic molecule that contains several functional groups. It includes a pyridazine ring, an imidazole ring, a piperidine ring, and a sulfonyl group . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Imidazole derivatives are known to show a broad range of chemical and biological properties and have become an important synthon in the development of new drugs . The synthesis of imidazole derivatives has been well-studied .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The imidazole ring is a five-membered heterocyclic moiety that contains two nitrogen atoms . The piperidine is a six-membered ring with one nitrogen atom, and the pyridazine is a six-membered ring with two nitrogen atoms.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. The imidazole ring, for example, is known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the imidazole ring would likely make the compound soluble in polar solvents .Scientific Research Applications
- Imidazole derivatives, including the compound , have shown promising antimicrobial potential . Researchers have synthesized and evaluated various imidazole-based compounds for their antibacterial, antifungal, and antiviral activities. Investigating the specific antimicrobial effects of this compound could lead to novel therapeutic agents.
- Some imidazole-containing molecules exhibit anti-tubercular properties. For instance, 6-(substituted phenyl)-2-(1-methyl-1H-imidazol-2-yl)imidazo[2,1-b][1,3,4]thiadiazole derivatives were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis . Further exploration of the compound’s efficacy against tuberculosis could be valuable.
- Compound 11, a potent and selective ALK5 inhibitor, demonstrated enzyme inhibitory activity and inhibited TGF-β-induced Smad2/3 phosphorylation at a cellular level . ALK5 inhibitors are relevant in cancer research and fibrotic diseases.
- Researchers have made significant progress in developing efficient synthetic routes for imidazoles. Recent advances focus on regiocontrolled synthesis of substituted imidazoles, which are key components in functional molecules used across various applications . Investigating novel synthetic methods for this compound could enhance its accessibility.
- Imidazole serves as a core structure in several commercially available drugs, including antihistaminic agents, antiulcer drugs, and antiprotozoals . Exploring this compound’s potential as a scaffold for drug development could yield novel therapeutic candidates.
Antimicrobial Activity
Anti-Tubercular Activity
ALK5 Inhibition
Synthetic Routes and Regioselectivity
Drug Development
Mechanism of Action
Target of Action
It’s known that imidazole-containing compounds have a broad range of biological properties and can interact with various targets .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting that they can have diverse molecular and cellular effects .
Future Directions
properties
IUPAC Name |
3-methyl-6-[1-(1-methylimidazol-4-yl)sulfonylpiperidin-3-yl]oxypyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O3S/c1-11-5-6-13(17-16-11)22-12-4-3-7-19(8-12)23(20,21)14-9-18(2)10-15-14/h5-6,9-10,12H,3-4,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRLQTTPGNHSQQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCCN(C2)S(=O)(=O)C3=CN(C=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-6-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyridazine |
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